

improving the efficiency of olivine-based carbon capture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oliverine*

Cat. No.: *B1261499*

[Get Quote](#)

Technical Support Center: Olivine-Based Carbon Capture

Welcome to the technical support center for olivine-based carbon capture. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind olivine-based carbon capture?

A1: Olivine, a magnesium iron silicate mineral, reacts with carbon dioxide (CO₂) and water in a process that mimics natural chemical weathering.[\[1\]](#)[\[2\]](#)[\[3\]](#) This reaction, known as mineral carbonation, converts gaseous CO₂ into solid, stable carbonate minerals, effectively sequestering it.[\[1\]](#)[\[2\]](#) The general chemical reaction is:

Q2: What are the main factors influencing the efficiency of olivine carbonation?

A2: The efficiency of the reaction is primarily influenced by several key parameters:

- Temperature: Higher temperatures generally increase reaction rates, with an optimal range often cited between 185-200°C.[4]
- CO₂ Pressure: Increased CO₂ partial pressure enhances the dissolution of CO₂ into the aqueous phase, driving the carbonation reaction forward.[5]
- Particle Size: Smaller particle sizes lead to a larger reactive surface area, which significantly accelerates the carbonation rate.[1][6][7]
- Presence of Water: Water is a crucial reactant and facilitates the dissolution of both olivine and CO₂.[8][9] The presence of water vapor has been shown to improve carbonation rates and capacities.[8][9]
- pH: The pH of the reaction medium can influence the dissolution rate of olivine.
- Additives: Certain additives, such as sodium bicarbonate and sodium chloride, can enhance the reaction kinetics.[5]

Q3: What are the common challenges encountered in olivine-based carbon capture experiments?

A3: Researchers often face several challenges:

- Slow Reaction Kinetics: The natural weathering process is very slow.[1][2] While it can be accelerated, achieving high conversion rates in a short timeframe can be difficult.
- Silica Passivation: A layer of amorphous silica can form on the surface of the olivine particles during the reaction.[10][11][12] This passivating layer can inhibit further reaction between the olivine and CO₂.[10][12]
- Energy Consumption: Grinding olivine to the required small particle sizes is an energy-intensive process that can impact the net carbon balance of the technology.[1][13]
- Incomplete Carbonation: Achieving 100% conversion of olivine to carbonate can be challenging due to factors like passivation and reaction equilibrium.

- Environmental Side Effects: The release of trace elements like nickel from the olivine structure during dissolution is a potential environmental concern that needs to be monitored. [\[13\]](#)[\[14\]](#)

Q4: How can I increase the surface area of my olivine sample?

A4: The most common method to increase the surface area of olivine is through mechanical grinding or milling.[\[1\]](#)[\[2\]](#) This breaks down larger particles into a fine powder, significantly increasing the available reactive surface for the carbonation reaction.

Troubleshooting Guide

Problem	Potential Cause	Suggested Solution
Low CO ₂ Conversion Rate	Insufficient Surface Area: The olivine particles may be too large, limiting the reactive surface.	Grind the olivine to a smaller particle size (e.g., <38 µm).[15]
Sub-optimal Temperature: The reaction temperature may be too low, resulting in slow kinetics.	Increase the reaction temperature to the optimal range of 185-200°C.[4]	
Low CO ₂ Pressure: The partial pressure of CO ₂ may be insufficient to drive the reaction.	Increase the CO ₂ pressure in the reactor.	
Reaction Stalls After Initial Progress	Silica Passivation: A silica-rich layer may have formed on the olivine particles, blocking reactive sites.[10][12]	Consider using additives like sodium bicarbonate to increase the ionic strength of the solution, which can enhance dissolution and potentially disrupt the passivating layer.[5] Agitation or stirring within the reactor can also help to abrade the passivating layer.
Inconsistent Results Between Experiments	Inhomogeneous Sample: The olivine sample may not be homogenous in terms of particle size or composition.	Ensure thorough mixing and consistent grinding of the olivine powder before each experiment.
Fluctuations in Experimental Conditions: Variations in temperature, pressure, or CO ₂ concentration can lead to inconsistent results.	Calibrate and monitor all experimental parameters closely throughout the reaction.	

Low Product Yield	Incomplete Reaction: The reaction may not have run for a sufficient amount of time.	Increase the reaction duration to allow for higher conversion.
Formation of undesired byproducts: Under certain conditions, other secondary minerals might form. [11]	Characterize the solid products using techniques like XRD and SEM to identify any byproducts and adjust reaction conditions accordingly.	

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of different parameters on olivine carbonation efficiency.

Table 1: Effect of Particle Size on CO₂ Sequestration

Particle Size	Temperature (°C)	CO ₂ Reduction (%)	Methane Content Increase (%)	Reference
Fine	Mesophilic	17.5	3.6	[16]
Fine	Ambient	21.7	8.8	[16]

Table 2: Effect of Temperature and Additives on Olivine Conversion

Temperature (°C)	Additives	CO ₂ Pressure (bar)	Reaction Time	Conversion Rate (%)	Reference
95	20% Sulfuric Acid Excess	-	3 hours	93	[17]
95	12% Sulfuric Acid Excess	-	90 minutes	81	[17]
175	0.64 M NaHCO ₃ , 0.5 M Oxalic Acid, 0.01 M Ascorbic Acid	100	90 minutes	~30 (for 138 µm particles)	[15][17]
175	None	117	2 hours	44.56	[15]
175	Sodium Carbonate, Oxalic Acid, Ascorbic Acid	117	2 hours	79.86 (for reference magnesia)	[15]

Experimental Protocols

Protocol 1: Direct Aqueous Mineral Carbonation of Olivine in a Batch Reactor

This protocol describes a typical experiment to evaluate the efficiency of olivine carbonation under controlled temperature and pressure conditions.

1. Materials and Equipment:

- Olivine powder (finely ground, with a known particle size distribution)
- Deionized water
- High-purity CO₂ gas
- High-pressure, high-temperature batch reactor with a stirring mechanism

- Temperature and pressure controllers and sensors
- Analytical balance
- Equipment for solid product analysis (e.g., XRD, SEM-EDX, TGA)

2. Experimental Procedure:

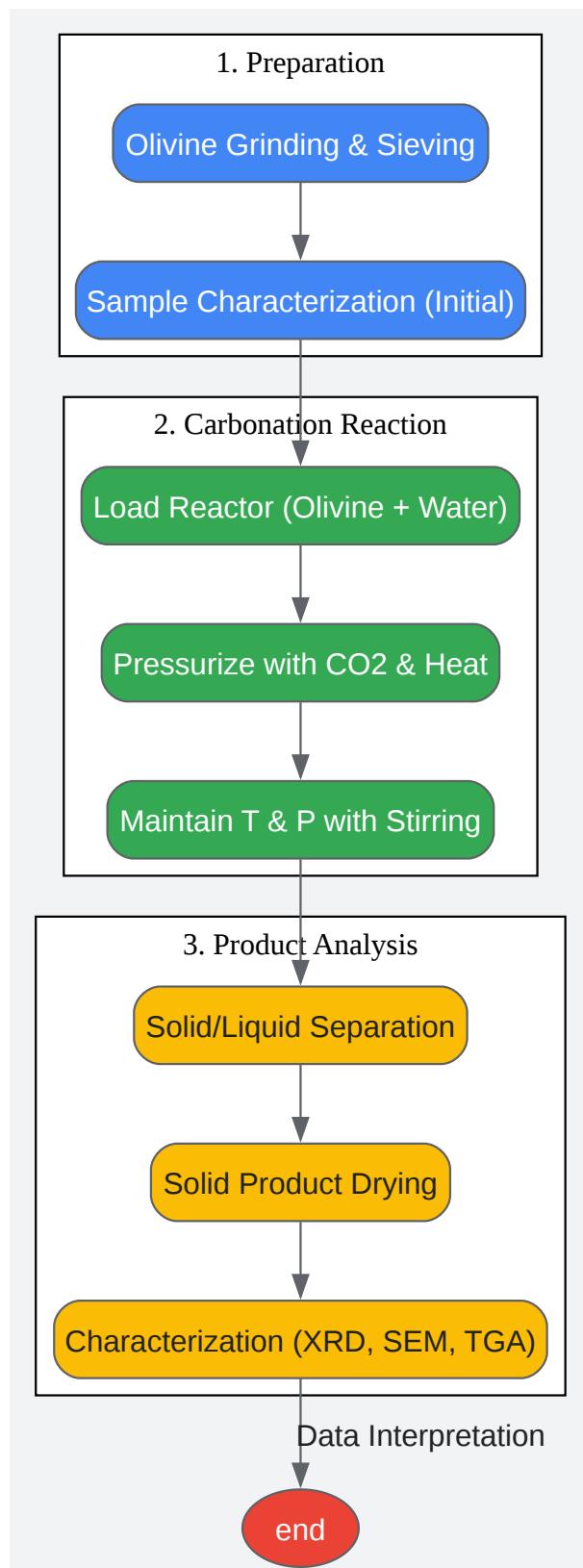
- Sample Preparation: Accurately weigh a specific amount of dried olivine powder.
- Reactor Loading: Place the olivine powder and a precise volume of deionized water into the reactor vessel.
- Sealing and Purging: Seal the reactor and purge it with low-pressure CO₂ or an inert gas (e.g., N₂) to remove air.
- Pressurization and Heating: Pressurize the reactor with CO₂ to the desired experimental pressure. Begin heating the reactor to the target temperature while stirring the mixture at a constant rate.
- Reaction: Maintain the desired temperature and pressure for the specified reaction time.
- Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and slowly depressurize it.
- Product Recovery: Open the reactor and carefully collect the solid and liquid phases.
- Product Analysis:
 - Filter and dry the solid product.
 - Analyze the solid product using XRD to identify the mineral phases present (e.g., unreacted olivine, magnesite, silica).
 - Use SEM-EDX to observe the morphology and elemental composition of the particles, including the formation of any surface layers.

- Employ TGA to quantify the amount of carbonate formed by measuring the weight loss upon heating.

Protocol 2: Characterization of Reaction Products

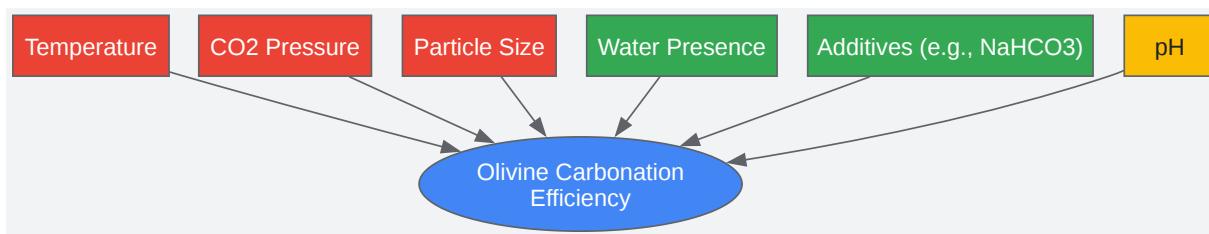
1. X-Ray Diffraction (XRD):

- Purpose: To identify the crystalline phases in the solid product.
- Procedure: A small amount of the dried solid product is ground to a fine powder and mounted on a sample holder. The sample is then scanned over a range of 2θ angles to obtain a diffraction pattern. The peaks in the pattern are compared to a database to identify the minerals present.


2. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX):

- Purpose: To visualize the morphology of the particles and determine their elemental composition.
- Procedure: A small amount of the solid product is mounted on a stub and coated with a conductive material (e.g., gold or carbon). The sample is then imaged using a focused beam of electrons. The EDX detector analyzes the X-rays emitted from the sample to determine the elemental composition of specific areas. This is particularly useful for identifying the formation of silica-rich passivating layers.[\[18\]](#)

3. Thermogravimetric Analysis (TGA):


- Purpose: To quantify the amount of carbonate in the solid product.
- Procedure: A small, accurately weighed amount of the dried solid product is heated in a controlled atmosphere. The weight of the sample is monitored as the temperature increases. The decomposition of carbonate minerals at specific temperatures results in a weight loss, which can be used to calculate the initial carbonate content.[\[17\]](#)[\[19\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for olivine-based carbon capture.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the efficiency of olivine carbonation.

[Click to download full resolution via product page](#)

Caption: Simplified reaction pathway for olivine carbonation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. george-payne.com [george-payne.com]
- 2. Why Is Olivine Promising for Carbon Capture? → Question [climate.sustainability-directory.com]
- 3. climateadaptationplatform.com [climateadaptationplatform.com]
- 4. pubs.acs.org [pubs.acs.org]

- 5. advanceseng.com [advanceseng.com]
- 6. worksinprogress.co [worksinprogress.co]
- 7. Olivine for CO₂ removal | Enhanced Weathering: crushed rocks spread on farmland can capture billions of tons of CO₂/year, (for comparison, the U.S. emitted 5.3bn in 2018) [smartstones.nl]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting the direct mineralization of CO₂ with olivine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. medium.com [medium.com]
- 14. Size-Fractionated Weathering of Olivine, Its CO₂-Sequestration Rate, and Ecotoxicological Risk Assessment of Nickel Release | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of particle size and doses of olivine addition on carbon dioxide sequestration during anaerobic digestion of sewage sludge at ambient and mesophilic temperatures - EPIC [epic.uchicago.edu]
- 17. CO₂ sequestration by carbonation of olivine: a new proces... [degruyterbrill.com]
- 18. staff-old.najah.edu [staff-old.najah.edu]
- 19. CO₂ sequestration by carbonation of olivine: a new proces... [degruyterbrill.com]
- To cite this document: BenchChem. [improving the efficiency of olivine-based carbon capture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1261499#improving-the-efficiency-of-olivine-based-carbon-capture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com